N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide: belongs to the thiazole family, which is characterized by a five-membered ring containing carbon, sulfur, and nitrogen atoms . Thiazoles exhibit various biological activities, making them intriguing targets for drug discovery.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-(pyrimidin-2-ylamino)benzoic acid with 2-(4-phenyl-1,3-thiazol-2-yl)ethanamine. The reaction typically occurs under suitable solvent conditions and with appropriate reagents.
Industrial Production:: While specific industrial methods may vary, large-scale production often employs efficient synthetic routes optimized for yield and purity.
Chemical Reactions Analysis
Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.
Common Reagents:: Reagents like acetic anhydride, thionyl chloride, and various amines are commonly used.
Major Products:: The compound’s reactivity leads to diverse products, including derivatives with modified substituents.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Functional Groups: Serves as a versatile functional group in organic chemistry.
Antitumor and Cytotoxic Activity: Some thiazoles exhibit potent antitumor effects.
Antimicrobial Properties: Thiazoles contribute to antimicrobial drugs.
Neuroprotective Potential: Thiazoles may impact nervous system function.
Sulfur Drugs: Thiazoles are essential components of certain pharmaceuticals.
Biocides and Fungicides: Used for pest control.
Dyes and Chemical Accelerators: Thiazoles find applications in these areas.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
While there are other thiazole derivatives, the unique combination of the phenyl-thiazole and pyrimidine moieties in N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide sets it apart. Similar compounds include sulfathiazole, Ritonavir, Abafungin, and Tiazofurin .
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H19N5OS/c28-21(17-7-9-18(10-8-17)26-22-24-12-4-13-25-22)23-14-11-20-27-19(15-29-20)16-5-2-1-3-6-16/h1-10,12-13,15H,11,14H2,(H,23,28)(H,24,25,26) |
InChI Key |
HSTUAXAUEXIJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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